molecular formula C6H7BrN2 B189383 2-Amino-5-bromo-4-methylpyridine CAS No. 98198-48-2

2-Amino-5-bromo-4-methylpyridine

Cat. No.: B189383
CAS No.: 98198-48-2
M. Wt: 187.04 g/mol
InChI Key: JDNCMHOKWINDKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-bromo-4-methylpyridine is an organic compound with the molecular formula C6H7BrN2. It is a brominated derivative of pyridine, characterized by the presence of an amino group at the 2-position, a bromine atom at the 5-position, and a methyl group at the 4-position. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-4-methylpyridine typically involves the bromination of 4-methylpyridine followed by amination. One common method is the Buchwald-Hartwig amination, where 2-bromo-4-methylpyridine is reacted with an amine source in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a ligand to stabilize the palladium complex.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes. The bromination step can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The subsequent amination can be achieved using ammonia or an amine derivative under controlled conditions to ensure high yield and purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-bromo-4-methylpyridine is unique due to the specific positioning of its functional groups, which allows for selective reactions and the synthesis of a wide range of derivatives. Its combination of an amino group, bromine atom, and methyl group provides a versatile platform for chemical modifications .

Properties

IUPAC Name

5-bromo-4-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNCMHOKWINDKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355838
Record name 2-Amino-5-bromo-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98198-48-2
Record name 2-Amino-5-bromo-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-bromo-4-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-amino-4-picoline (20 g, 0.185 mol) in glacial acetic acid (185 mL) was added bromine (12.5 mL, 0.243 mol) dropwise with stirring while maintaining the internal temperature between 15-20° C. by cooling in an ice bath. After the addition was completed, the reaction was stirred for 1 h. The resulting solid was filtered, washed with water, and treated with dilute aqueous sodium hydroxide. The remaining white solid was filtered, washed with water and then hexane. Recrystallization from diethyl ether-cyclohexane afforded the title compound; yield 8.1 g (23%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
185 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Amino-4-methylpyridine (110 g, 1.02 mol) in hydrobromic acid (1 L, 48%) was stirred at 70° C. and a solution of hydrogen peroxide (300 mL, 15%) was added dropwise over a one h at such a rate that the temperature of the reaction mixture remained at 70-80° C. The mixture was stirred for 90 min at 70° C. and poured onto crushed ice. The pH was adjusted to 4-5 with sodium carbonate and the precipitated solid (containing mostly dibrominated products) was filtered off and discarded. The pH was subsequently raised to 9 and the precipitated product collected by filtration. Recrystallization from toluene gave 2-Amino-5-bromo-4-methylpyridine (76.3 g, 40%).
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

In a nitrogen atmosphere, 1.08 g of 2-amino-4-methylpyridine was dissolved in 75 mL of tetrahydrofuran, and tetrahydrofuran (75 mL) solution of 3.20 g of pyridinium hydrobromide perbromide was dropwise added thereto at room temperature, over 1.5 hours. After the addition, this was stirred at room temperature for 40 minutes, and 100 mL of aqueous saturated sodium sulfite solution was added to the reaction mixture. This was extracted with ethyl acetate, and the ethyl acetate layer was dried with magnesium sulfate. The solvent was evaporated off under reduced pressure, and the residue was separated and purified through silica gel column chromatography (hexane/ethyl acetate=4/1 to ethyl acetate) to obtain 1.00 g of the entitled compound as a white solid.
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
pyridinium hydrobromide
Quantity
3.2 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-bromo-4-methylpyridine
Reactant of Route 2
2-Amino-5-bromo-4-methylpyridine
Reactant of Route 3
2-Amino-5-bromo-4-methylpyridine
Reactant of Route 4
Reactant of Route 4
2-Amino-5-bromo-4-methylpyridine
Reactant of Route 5
2-Amino-5-bromo-4-methylpyridine
Reactant of Route 6
2-Amino-5-bromo-4-methylpyridine
Customer
Q & A

Q1: What is the molecular formula and weight of 2-amino-5-bromo-4-methylpyridine?

A: The molecular formula of this compound is C6H7BrN2. Its molecular weight is 187.03 g/mol. []

Q2: How well do theoretical calculations align with experimental spectroscopic data for this compound?

A: Researchers used both ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) methods, specifically B3LYP, to calculate the vibrational frequencies of this compound. Comparing these calculations to experimental data from FT-IR and FT-Raman spectroscopy revealed that the B3LYP method provided a closer match to the observed frequencies than the scaled HF approach. This suggests that B3LYP is a more suitable method for predicting the vibrational behavior of this molecule. []

Q3: What insights did Natural Bond Orbital (NBO) analysis provide regarding the electronic structure of this compound?

A: While the provided abstract doesn't delve into specific findings from the NBO analysis, it mentions that this technique was employed to investigate charge transfers, conjugative interactions, and the distribution of electron density within the this compound molecule. [] Such analyses can be crucial for understanding the reactivity and potential binding interactions of the compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.